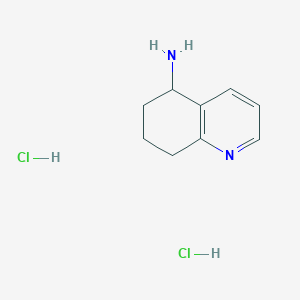

5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinolin-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;;/h2-3,6,8H,1,4-5,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZNREDMYVDIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)N=CC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation and Isomerization of Quinoline to 5,6,7,8-Tetrahydroquinoline

The initial step in synthesizing 5,6,7,8-tetrahydroquinolin-5-amine derivatives is the preparation of 5,6,7,8-tetrahydroquinoline, which serves as a key intermediate.

- Starting Material: Quinoline

- Catalyst: Palladium on carbon (5% Pd/C), modified to a Pd catalyst with enhanced selectivity

- Reaction Conditions:

- Hydrogen pressure: 8–12 atmospheres

- Temperature for hydrogenation: 60–70°C

- Isomerization temperature: 160–170°C

- Reaction time: 2 hours for isomerization

- Process: Quinoline undergoes catalytic hydrogenation to form 1,2,3,4-tetrahydroquinoline, which is then selectively isomerized to 5,6,7,8-tetrahydroquinoline under elevated temperature and reduced hydrogen pressure.

- Catalyst Preparation: The Pd catalyst is prepared by treating 5% Pd/C with aqueous hydrochloric acid, followed by bicarbonate solution, filtration, washing, and drying to enhance selectivity and reduce side reactions.

- Yield and Efficiency: The process improves yield by reducing material loss and energy consumption due to continuous hydrogenation and isomerization in one system.

| Parameter | Value/Range | Notes |

|---|---|---|

| Hydrogen pressure | 8–12 atm | For catalytic hydrogenation |

| Hydrogenation temperature | 60–70°C | Optimal for selective hydrogenation |

| Isomerization temperature | 160–170°C | For conversion to 5,6,7,8-tetrahydroquinoline |

| Catalyst | 5% Pd/C modified | Prepared via acid and bicarbonate treatment |

| Reaction time (isomerization) | 2 hours | Post hydrogenation step |

The introduction of the amino group at the 5-position of the tetrahydroquinoline ring is achieved through nucleophilic substitution or reductive amination methods involving intermediates.

-

- Formation of imine by condensation of 5,6,7,8-tetrahydroquinolinylamine with an aldehyde bearing protecting groups (e.g., phthalimido or di-tert-butoxycarbonyl).

- Reduction of the imine to a secondary amine using metal hydride reducing agents.

- Further functionalization, such as reaction with haloalkyl-substituted heterocycles.

- Removal of protecting groups to yield the free amine.

- Conversion to the dihydrochloride salt by treatment with hydrochloric acid.

Solvents and Conditions: Organic solvents such as tetrahydrofuran (THF) or dichloromethane are used, often in the presence of metal carbonate salts or bases to facilitate condensation and reduction steps.

- Purification: The freebase amine is typically isolated by aqueous base treatment and organic solvent extraction before conversion to the hydrochloride salt.

Salt Formation: Dihydrochloride of 5,6,7,8-Tetrahydroquinolin-5-amine

- The free amine is converted into its dihydrochloride salt by reaction with hydrochloric acid.

- This salt form improves stability, solubility, and handling properties for pharmaceutical applications.

- Acid addition salts can also be formed with other inorganic acids such as hydrobromic, sulfuric, or nitric acid, or organic acids like citric or fumaric acids, but hydrochloride salts are most common.

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Hydrogenation & Isomerization | Catalytic hydrogenation of quinoline to 5,6,7,8-tetrahydroquinoline | Quinoline, Pd/C catalyst, H2 (8-12 atm), 60-70°C; Isomerization at 160-170°C | 5,6,7,8-Tetrahydroquinoline |

| 2. Amination | Formation of 5-amino derivative via imine formation and reduction | 5,6,7,8-Tetrahydroquinoline amine, aldehyde with protecting groups, metal hydride reducing agent | 5,6,7,8-Tetrahydroquinolin-5-amine (freebase) |

| 3. Deprotection & Purification | Removal of protecting groups and isolation of free amine | Acid/base treatments, organic solvents | Pure amine freebase |

| 4. Salt Formation | Conversion to dihydrochloride salt | Hydrochloric acid | 5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride |

Research Findings and Notes

- The use of a specially prepared Pd catalyst significantly enhances the selectivity and yield of 5,6,7,8-tetrahydroquinoline from quinoline, reducing energy consumption and material loss.

- The amination process involving protected aldehydes and stepwise reduction allows for high purity and control over stereochemistry, which is crucial for pharmaceutical applications.

- The dihydrochloride salt form is favored for its improved physicochemical properties and ease of handling in downstream applications.

- Alternative catalysts such as ZnCl2, FeCl2, or FeCl3 have been reported as additives in the catalytic process to influence reaction selectivity.

- The asymmetric carbon at the amine-bearing carbon allows for stereoisomerism, and processes often utilize optically active amines to obtain desired isomers.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Quinoline derivatives and other oxidized products.

Reduction: Reduced tetrahydroquinoline derivatives.

Substitution: Alkylated tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of 5,6,7,8-tetrahydroquinolin-5-amine exhibit significant anticancer properties. A study highlighted the potential of these compounds in targeting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of the tetrahydroquinoline core contribute to its interaction with biological targets.

1.2 Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. Modifications to the tetrahydroquinoline structure have shown enhanced activity against inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

1.3 Neurological Applications

The tetrahydroquinoline derivatives have demonstrated promise in modulating neurotransmitter systems, particularly in pain management. Studies suggest that these compounds can act as mixed-efficacy agonists/antagonists at opioid receptors, potentially reducing side effects associated with traditional opioids .

Organic Synthesis and Catalysis

2.1 Asymmetric Catalysis

5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride serves as an effective ligand in asymmetric catalysis. Its ability to facilitate asymmetric transfer hydrogenation reactions has been documented in various studies. This application is particularly relevant for synthesizing chiral compounds in pharmaceutical chemistry.

2.2 Metal Complexes Formation

The compound has been utilized to form metal complexes that are active in catalyzing organic reactions. For instance, iron(II) complexes derived from tetrahydroquinoline derivatives have been shown to efficiently initiate ring-opening polymerization processes . This highlights the compound's versatility in synthetic applications.

Case Studies and Research Findings

Mechanism of Action

5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride is compared with other similar compounds, such as quinoline, isoquinoline, and other tetrahydroquinoline derivatives. Its uniqueness lies in its specific structural features and biological activities, which distinguish it from other compounds in the same class.

Comparison with Similar Compounds

Positional Isomers

Key Differences :

- Positional Effects : The 5-amine isomer is prioritized in drug discovery due to its stereochemical compatibility with biological targets, while the 8-amine isomer (e.g., (S)-enantiomer) is used as a chiral building block .

- Toxicity : The 3-amine free base exhibits acute toxicity (OSHA HCS Category 3), whereas dihydrochloride salts generally have improved safety profiles .

Salt Forms

Key Insight : The dihydrochloride salt enhances solubility, making it preferable for in vitro assays and formulation development.

Structural Analogs

Functional Implications :

- Isoquinoline Derivatives: The altered ring fusion in isoquinoline analogs (e.g., 5,6,7,8-tetrahydroisoquinolin-5-amine) reduces similarity (0.86) and may alter receptor binding .

- Chlorinated Derivatives : 2-Chloro-THQ exhibits lower similarity (0.80 ) but improved metabolic stability due to halogenation .

Biological Activity

5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline structure characterized by a fused bicyclic system that includes nitrogen. This unique configuration contributes to its reactivity and biological activity. The molecular formula for this compound is .

1. Antiulcer Activity

Research indicates that this compound exhibits potential as an antiulcer agent . It has been shown to inhibit gastric acid secretion, which is crucial for therapeutic applications in gastrointestinal disorders . The mechanism involves modulation of neurotransmitter pathways due to its nitrogen-containing heterocyclic structure.

2. Cytotoxic Effects

Studies have demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. For instance, it has been evaluated for its effects on the cell cycle and mitochondrial function in cancer cells:

- Cell Cycle Arrest : The compound induces changes in cell cycle phases, particularly increasing the G0/G1 phase while decreasing S and G2/M phases .

- Mitochondrial Membrane Potential : It causes mitochondrial depolarization and increases reactive oxygen species (ROS) production in treated cells, indicating a mechanism of action linked to oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Gastric Acid Secretion : By interacting with receptors involved in gastric function.

- Induction of Oxidative Stress : Leading to cellular damage and apoptosis in cancer cells.

- Impact on Mitochondrial Function : Altering mitochondrial dynamics which affects cell survival and proliferation.

Q & A

Q. What are the recommended methodologies for synthesizing 5,6,7,8-tetrahydroquinolin-5-amine dihydrochloride with high purity (>95%)?

The synthesis typically involves multi-step reactions starting from quinoline precursors. Key steps include reduction of the quinoline ring (e.g., catalytic hydrogenation) followed by amination and dihydrochloride salt formation. Purity optimization requires careful control of reaction conditions (temperature, solvent polarity) and post-synthesis purification via recrystallization in ethanol/water mixtures or column chromatography using silica gel . HPLC with UV detection (λ = 254 nm) is recommended for purity validation .

Q. How should researchers characterize the compound’s structural and stereochemical properties?

Employ a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the tetrahydroquinoline scaffold and amine proton environment .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., chair vs. boat conformations in the tetrahydro ring) .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight (C₉H₁₄Cl₂N₂, MW 221.1) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work under a fume hood to prevent inhalation of dust.

- Store in airtight containers at 2–8°C, away from incompatible materials (strong oxidizers).

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions between reported purity levels and observed biological activity?

Discrepancies may arise from residual solvents or stereochemical impurities. Mitigation strategies include:

- DSC/TGA analysis : Identify thermal decomposition profiles to detect impurities.

- Chiral HPLC : Resolve enantiomeric excess if asymmetric synthesis is involved .

- Bioassay controls : Use orthogonal cell-based assays (e.g., CXCR4 antagonism) to correlate purity with functional activity .

Q. What experimental designs are optimal for studying the compound’s role in catalytic processes (e.g., ring-opening polymerization)?

- Kinetic studies : Monitor polymerization rates (e.g., ε-caprolactone) using ¹H NMR to track monomer conversion.

- Ligand-metal coordination : Prepare Fe(II) or Ir(III) complexes and analyze via cyclic voltammetry to assess redox activity.

- Mechanistic probes : Isotopic labeling (e.g., ¹⁵N-amine) to trace catalytic intermediates .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Derivatization : Modify the amine group (e.g., alkylation with methyl/benzyl halides) or the tetrahydro ring (e.g., halogenation at C2/C6) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict electronic effects on binding affinity (e.g., CXCR4 receptor) .

- In vitro screening : Test derivatives in dose-response assays (e.g., HIV entry inhibition) to identify pharmacophores .

Q. What strategies address the lack of toxicological data in existing literature?

- Acute toxicity profiling : Conduct OECD 423 tests in rodents (oral/intraperitoneal administration).

- Genotoxicity screening : Ames test (TA98/TA100 strains) to assess mutagenic potential.

- Ecotoxicity : Daphnia magna acute immobilization assay to evaluate environmental risk .

Methodological Notes

- Data Reproducibility : Replicate synthesis and assays across ≥3 independent batches to account for batch-to-batch variability .

- Advanced Analytics : Use high-field NMR (600 MHz) and HRMS for unambiguous structural confirmation .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous chemicals and biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.